molecular formula C12H12BrNO3S B7550078 (2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid

(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B7550078
M. Wt: 330.20 g/mol
InChI Key: RZWAQCFDDMNUAL-OTQAPUNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid, also known as bromoenol lactone (BEL), is a small molecule inhibitor that has been widely used in scientific research. BEL has been shown to inhibit the activity of various enzymes, including phospholipase A2 (PLA2) and calcium-independent phospholipase A2 (iPLA2). Inhibition of these enzymes has been linked to various physiological and pathological processes, making BEL a promising tool for studying these processes.

Mechanism of Action

BEL inhibits the activity of PLA2 and iPLA2 by covalently modifying the active site of these enzymes. This modification prevents the enzymes from binding to their substrates, thereby inhibiting their activity.
Biochemical and physiological effects:
Inhibition of PLA2 and iPLA2 by BEL has been linked to various biochemical and physiological effects. For example, inhibition of PLA2 has been shown to reduce inflammation, while inhibition of iPLA2 has been linked to apoptosis and autophagy.

Advantages and Limitations for Lab Experiments

One advantage of using BEL in lab experiments is its specificity for PLA2 and iPLA2. This specificity allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using BEL is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on BEL. One direction is the development of more specific and potent inhibitors of PLA2 and iPLA2. Another direction is the investigation of the role of PLA2 and iPLA2 in other cellular processes, such as lipid metabolism and signal transduction. Finally, the potential therapeutic applications of BEL and other PLA2 and iPLA2 inhibitors should be explored further.

Synthesis Methods

BEL can be synthesized using various methods, including the reaction of (R)-pyrrolidine-2-carboxylic acid with 5-bromothiophene-2-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product can be purified using column chromatography.

Scientific Research Applications

BEL has been widely used in scientific research as a tool for studying the role of PLA2 and iPLA2 in various physiological and pathological processes. For example, BEL has been used to investigate the role of PLA2 in inflammation, cancer, and neurodegenerative diseases. BEL has also been used to study the role of iPLA2 in various cellular processes, including apoptosis and autophagy.

Properties

IUPAC Name

(2R)-1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c13-10-5-3-8(18-10)4-6-11(15)14-7-1-2-9(14)12(16)17/h3-6,9H,1-2,7H2,(H,16,17)/b6-4+/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWAQCFDDMNUAL-OTQAPUNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C=CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)/C=C/C2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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